Ambroxol

Übersicht

Beschreibung

Ambroxol is a widely used drug primarily known for its mucolytic properties, which means it helps break down mucus. It is commonly used in the treatment of respiratory diseases associated with excessive or thick mucus. This compound is often found in cough syrups and other formulations aimed at easing productive coughs and improving mucus clearance .

Wirkmechanismus

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. This compound has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions.

Wissenschaftliche Forschungsanwendungen

Respiratory Applications

Ambroxol is widely used in treating various respiratory conditions due to its secretolytic activity, which helps clear mucus from the airways.

Clinical Efficacy

- Mucus Clearance : this compound promotes mucus secretion and enhances expectoration, making it effective in treating chronic obstructive pulmonary disease (COPD) and other bronchopulmonary diseases associated with abnormal mucus production .

- Meta-Analysis Findings : A meta-analysis of 13 randomized controlled trials involving 1,317 elderly patients indicated that this compound significantly improved blood gas indicators and reduced mortality rates when combined with fiberoptic bronchoscopy for pneumonia treatment .

| Study | Sample Size | Treatment | Outcome |

|---|---|---|---|

| Meta-analysis on pneumonia | 1317 | This compound + bronchoscopy | Improved oxygenation, reduced mortality |

| Efficacy in COPD | Various | This compound alone | Enhanced mucus clearance, reduced exacerbations |

Neuroprotective Applications

Recent studies have highlighted this compound's potential as a neuroprotective agent, particularly in the context of Parkinson's disease.

Clinical Trials

- Parkinson's Disease : In a Phase II trial (AiM-PD), this compound was administered to 17 patients over six months. Results showed that this compound crossed the blood-brain barrier and increased levels of glucocerebrosidase (GCase) and α-synuclein in cerebrospinal fluid, suggesting enhanced waste clearance from the brain .

- Safety and Tolerability : The treatment was reported as safe and well-tolerated, with significant improvements observed in motor symptoms measured by the Unified Parkinson's Disease Rating Scale .

| Study | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| AiM-PD Trial | 17 | 6 months | Increased GCase levels, improved motor symptoms |

Applications in Metabolic Disorders

This compound has also been investigated for its role in treating metabolic disorders such as Gaucher disease.

Research Insights

- Gaucher Disease : A study indicated that high doses of this compound could improve platelet counts and bone density in patients with Gaucher disease, suggesting its potential as a disease-modifying treatment .

| Study | Sample Size | Treatment | Outcomes |

|---|---|---|---|

| Gaucher Disease Study | 16 | High-dose this compound | Improved platelet count, lumbar spine T-score |

Pharmacological Properties

This compound exhibits several pharmacological activities that contribute to its therapeutic effects:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ambroxol can be synthesized through various chemical routes. One common method involves the reaction of 2,4-dibromoaniline with cyclohexanone in the presence of a reducing agent to form the intermediate compound, which is then further reacted to produce this compound .

Industrial Production Methods: In industrial settings, this compound hydrochloride is often produced through a process involving direct compression and spray coating. This method allows for the creation of extended-release tablets by adjusting the viscosity and amount of hypromellose and other excipients . Another method involves preparing an oral solution by dissolving this compound hydrochloride in purified water along with sucrose, preservatives, and other corrigents .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ambroxol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es eine hitzebeständige, aber feuchtigkeitsempfindliche Verbindung ist .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann oxidiert werden, um 3,5-Dibrom-2-aminobenzoesäure zu bilden.

Reduktion: Die Reduktion von 2,4-Dibromanilin ist ein wichtiger Schritt bei seiner Synthese.

Substitution: Substitutionsreaktionen, die Bromatome beinhalten, sind häufig bei der Synthese von this compound.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen 3,5-Dibrom-2-aminobenzoesäure und andere bromierte Derivate .

Vergleich Mit ähnlichen Verbindungen

Bromhexine: A precursor to ambroxol, also used as a mucolytic agent.

N-acetylcysteine: Another mucolytic agent used in respiratory treatments.

Carbocisteine: Used to reduce the viscosity of mucus.

Comparison: this compound is unique in its dual action as both a mucolytic and a local anesthetic, providing pain relief in sore throats . Unlike bromhexine, which is its precursor, this compound has a more potent effect on mucus clearance and surfactant production . Compared to N-acetylcysteine and carbocisteine, this compound has additional anti-inflammatory and antioxidant properties .

Biologische Aktivität

Ambroxol, a metabolite of bromhexine, is primarily recognized for its mucolytic properties, facilitating the clearance of mucus in respiratory conditions. However, recent research has expanded its biological activity profile, revealing significant implications in various therapeutic areas, including neurodegenerative diseases, respiratory disorders, and metabolic conditions such as Gaucher disease. This article delves into the multifaceted biological activities of this compound, supported by clinical studies and research findings.

1. Mucolytic and Respiratory Effects

this compound enhances mucociliary clearance by reducing sputum viscosity and improving expectoration. It stimulates the production of surfactant and modulates ion homeostasis (sodium, hydrogen, calcium), which is crucial for maintaining respiratory health . Clinical trials have demonstrated its efficacy in treating acute and chronic respiratory diseases, showing significant improvements in cough intensity and sputum properties compared to placebo .

2. Neuroprotective Effects in Parkinson's Disease

this compound has garnered attention for its potential role in treating Parkinson's disease (PD). It acts as a chaperone for the enzyme glucocerebrosidase (GCase), facilitating its proper folding and transport to lysosomes. This mechanism is particularly relevant for patients with GBA1 mutations, where GCase activity is compromised. Studies indicate that this compound treatment leads to increased GCase activity and reduced levels of α-synuclein, a protein associated with PD pathology .

Table 1: Overview of Clinical Studies on this compound

Case Studies

- Gaucher Disease Treatment : A long-term study involving 28 patients indicated that this compound significantly improved hemoglobin levels and platelet counts over a mean duration of 2.6 years. The majority of patients exhibited clinical responses, highlighting this compound's potential as a disease-modifying therapy .

- Parkinson’s Disease Trial : In a clinical trial focused on PD patients, this compound was shown to penetrate the cerebrospinal fluid (CSF), leading to increased GCase levels and decreased α-synuclein concentrations. This suggests a potential therapeutic avenue for modifying disease progression in PD .

- Inhaled this compound Efficacy : A recent study assessed inhaled this compound in hospitalized patients, revealing significant improvements in sputum characteristics within 24 hours compared to placebo groups. The results underscore this compound's rapid action in acute respiratory scenarios .

Safety Profile

This compound has an excellent safety profile across various studies. Serious adverse events were minimal, with only one instance reported during inhalation studies . The drug's ability to cross the blood-brain barrier adds to its therapeutic potential while maintaining a favorable safety margin .

Eigenschaften

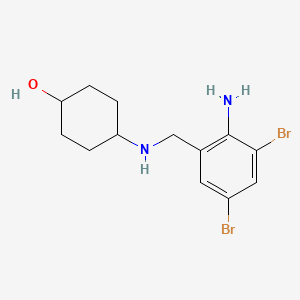

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDGDEWWOUBZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022583, DTXSID60860228 | |

| Record name | Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085991 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions. | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

18683-91-5, 107814-37-9 | |

| Record name | Ambroxol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ambroxol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

233-234.5 | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ambroxol hydrochloride?

A1: While this compound hydrochloride is known for its mucolytic properties, research indicates that it exerts some of its effects by interacting with the enzyme β-glucocerebrosidase (GCase). []

Q2: How does this compound hydrochloride affect GCase activity?

A2: this compound hydrochloride acts as a small-molecule chaperone for GCase, facilitating its transition to the lysosome. [] This can improve lysosomal function and potentially increase GCase enzyme activity, although the effect may vary depending on the specific GCase mutation present. []

Q3: What are the downstream effects of this compound hydrochloride's interaction with GCase?

A3: Increased GCase activity, potentially mediated by this compound hydrochloride, may contribute to a reduction in α-synuclein levels. [] This is particularly relevant in the context of Parkinson's disease, where α-synuclein aggregation is a hallmark.

Q4: Does this compound hydrochloride have other targets besides GCase?

A4: Yes, research suggests that this compound hydrochloride can also affect chloride transport in cystic fibrosis airway epithelial cells by enhancing the expression of the cystic fibrosis transmembrane conductance regulator (CFTR) and influencing the epithelial Na+ channel (ENaC). []

Q5: How does this compound hydrochloride impact inflammation?

A5: this compound hydrochloride demonstrates anti-inflammatory effects, potentially through various mechanisms. Studies have shown it can reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, MCP-1, and TGF-β1 in lung injury models. [, ] It may also modulate the expression of nuclear factor kappa B (NF-κB) and intercellular adhesion molecule-1 (ICAM-1). []

Q6: What is the stability of this compound hydrochloride in different formulations?

A6: The stability of this compound hydrochloride can vary depending on the formulation. Research has investigated the beyond-use date (BUD) of this compound hydrochloride syrup, finding that drug levels remained above 90% for a significant period, with BUD estimations varying based on specific brands. []

Q7: Are there strategies to improve the stability of this compound hydrochloride formulations?

A7: Yes, research highlights the use of carbon dioxide in this compound hydrochloride injections to remove oxygen, potentially enhancing stability and extending shelf life. []

Q8: How is this compound hydrochloride absorbed and distributed in the body?

A8: this compound hydrochloride demonstrates high solubility and permeability, classifying it as a BCS Class I drug. [] Its transport across the intestinal barrier appears to be primarily transcellular and driven by passive diffusion, suggesting efficient absorption. []

Q9: What is the impact of this compound hydrochloride on pulmonary surfactant?

A9: Several studies highlight the potential of this compound hydrochloride to influence pulmonary surfactant. It has demonstrated the ability to increase the concentration of phospholipids, a major component of surfactant, in fetal rat lungs. [] Research also suggests this compound may promote surfactant synthesis and secretion, potentially improving lung function in conditions like respiratory distress syndrome (RDS). [, , ]

Q10: What are the results of studies using this compound hydrochloride in acute lung injury models?

A10: this compound hydrochloride has shown protective effects in various animal models of acute lung injury (ALI). In rats with ALI induced by oleic acid, this compound increased serum SOD levels and diminished lung tissue damage. [] Similar protective effects were observed in rat models of ischemia-reperfusion injury, where this compound reduced inflammatory markers and oxidative stress. [, ]

Q11: Are there strategies to enhance the delivery of this compound hydrochloride to specific tissues?

A11: Yes, researchers have explored transdermal delivery of this compound hydrochloride using gel formulations. [] Incorporating permeation enhancers like propylene glycol monocaprylate into these gels has shown promise in increasing this compound permeation through mouse skin. []

Q12: What analytical methods are commonly employed to quantify this compound hydrochloride?

A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV/Vis and tandem mass spectrometry (MS/MS), are frequently used for the quantification of this compound hydrochloride in biological samples like plasma and syrup formulations. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.